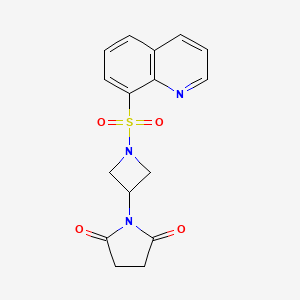

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with nitrogen heterocycles . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine-2,5-dione scaffold has been identified as valuable in the treatment of epilepsy .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2,5-dione derivatives are typically characterized by the formation of two bonds in a single operation . The reaction conditions and synthetic strategies used can greatly influence the biological activity of the resulting compounds .Scientific Research Applications

Synthesis and Biological Activity

- Anticoagulant Activity : Research has shown the synthesis of derivatives related to pyrroloquinoline structures that exhibit inhibitory activity against blood coagulation factors, highlighting their potential in developing new anticoagulant therapies (Novichikhina et al., 2020).

- Anticonvulsant Activity : Derivatives based on pyrrolidine-2,4-dione (tetramic acid) have been synthesized and shown to possess anticonvulsant activity, indicating their applicability in neuropharmacology (Sorokina et al., 2007).

- Antitumor Agents : Studies on pyridoisoquinolindione and dihydrothienoquinolindione derivatives have revealed potent cytotoxic activity against various cancer cell lines, demonstrating their potential as antitumor agents (Bolognese et al., 2004).

Antimicrobial and Antitumor Evaluation

- Antimicrobial Activity : Novel quinolin-8-ol derivatives have shown higher antimicrobial activity, underscoring their importance in addressing antibiotic resistance (Patel et al., 2011).

- Structure-Activity Relationship (SAR) : Research into quinoline-6,9-diones and indoloquinoline-1,4-diones provides insights into SAR, aiding in the design of compounds with enhanced antitumor activity (Helissey et al., 1994).

Quinoline Compounds in Cancer Drug Discovery

- Cancer Drug Discovery : Quinoline compounds are recognized for their broad spectrum of biological activities, including anticancer activities. Their synthetic versatility allows for the generation of diverse derivatives with potential therapeutic benefits (Solomon & Lee, 2011).

Crystal Structure and Chemical Synthesis

- Crystal Structure Analysis : Studies on the crystal structure of derivatives provide valuable information on molecular conformations and interactions, aiding in the understanding of their biological activities (Mathusalini et al., 2015).

Antiplasmodial Activity

- Against Malaria : Research into quinolinyl-pyrrolopyrimidinone derivatives demonstrates significant antiplasmodial activity, highlighting their potential in malaria treatment (Rogério et al., 2019).

Molecular Docking Studies

- Molecular Docking : In silico molecular docking studies of quinazolin-2,4-dione derivatives offer insights into their binding interactions with biological targets, facilitating the discovery of new antimalarial agents (Abdelmonsef et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as spiro-azetidin-2-one and pyrrolidine derivatives, have been found to exhibit diversified biological and pharmacological activity . They have been associated with promising biological activity, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant activities, and various enzyme inhibitory effects .

Mode of Action

The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that the compound may interact with its targets in a specific and efficient manner.

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a variety of biological and pharmacological activities .

Result of Action

Compounds with similar structures have been found to exhibit a variety of activities, suggesting that this compound may also have diverse effects .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Properties

IUPAC Name |

1-(1-quinolin-8-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-14-6-7-15(21)19(14)12-9-18(10-12)24(22,23)13-5-1-3-11-4-2-8-17-16(11)13/h1-5,8,12H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNQOXMPLLJBFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2944835.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)

![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)